![molecular formula C19H25ClN4O2S B2498202 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105224-54-1](/img/structure/B2498202.png)
1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
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Description
(Thio)ureas and benzothiazoles have demonstrated a wide variety of biological activities, making them of great interest in medicinal chemistry. The combination of these groups forms compounds with improved physicochemical and biological properties. Recent studies have focused on the synthesis of these compounds and their potential as therapeutic agents, highlighting the importance of understanding their synthesis, molecular structure, chemical reactions, and properties (J. Mendieta-Wejebe et al., 2023).
Scientific Research Applications
Chemical Synthesis and Derivatives
The chemical synthesis of urea derivatives, including compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea, is a significant area of research due to their potential applications in medicinal chemistry and materials science. Directed lithiation techniques have been developed for N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, allowing for the introduction of various substituents, which could be applied to similar compounds for enhancing their pharmacological or material properties (Smith et al., 2013).
Biological Activities
The exploration of urea derivatives extends into understanding their biological activities, including antiparkinsonian, antiviral, and anticancer effects. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have shown promise as acetylcholinesterase inhibitors, suggesting potential therapeutic uses for neurodegenerative diseases (Vidaluc et al., 1995). Additionally, urea and thiourea derivatives have been studied for their antiviral properties and could offer new pathways for the treatment of viral infections (O'sullivan & Wallis, 1975).
Antiproliferative and Anticancer Effects
The antiproliferative activities of urea derivatives against various cancer cell lines have been investigated, indicating their potential as anticancer agents. For instance, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds exhibited significant in vitro antiproliferative activity, highlighting the therapeutic potential of these compounds in cancer treatment (Al-Sanea et al., 2018).
Corrosion Inhibition
Research into the application of urea derivatives also encompasses materials science, specifically their role as corrosion inhibitors. Studies have shown that certain urea compounds can effectively inhibit the corrosion of metals in acidic environments, suggesting their use in protecting industrial machinery and infrastructure (Bahrami & Hosseini, 2012).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-19(25)22-16-11-15(20)3-4-18(16)26-2/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRNRYHVLMQTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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